1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene
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Overview
Description
1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 1,3-dioxane ring via an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromoanisole with 2-(1,3-dioxan-2-yl)ethanol under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
Comparison with Similar Compounds
- 1-Bromo-4-ethoxybenzene
- 1-Bromo-4-(1,3-dioxan-2-yl)benzene
- 2-Bromoethyl-1,3-dioxolane
Uniqueness: 1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene is unique due to the presence of both a bromine atom and a 1,3-dioxane ring, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-2-4-11(5-3-10)14-9-6-12-15-7-1-8-16-12/h2-5,12H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWSXHDAZCCJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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